Decyl 4-methoxyphenyl ether
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Overview
Description
Decyl 4-methoxyphenyl ether is an organic compound with the molecular formula C17H28O2. It is an ether, characterized by the presence of an oxygen atom connected to two alkyl or aryl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing ethers, including Decyl 4-methoxyphenyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For this compound, the alkoxide ion is typically prepared by reacting decanol with a strong base such as sodium hydride (NaH). The resulting alkoxide ion then reacts with 4-methoxyphenyl halide under controlled conditions to form the desired ether .
Industrial Production Methods: Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the risk of dehydration to alkenes with secondary and tertiary alcohols .
Chemical Reactions Analysis
Types of Reactions: Decyl 4-methoxyphenyl ether can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the ether into alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Hydroiodic acid (HI) or hydrobromic acid (HBr) under reflux conditions.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Alkyl halides and phenols.
Scientific Research Applications
Decyl 4-methoxyphenyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Mechanism of Action
The mechanism of action of Decyl 4-methoxyphenyl ether involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with cellular membranes, altering their permeability and affecting cellular functions. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Anisole (Methyl phenyl ether): Anisole is structurally similar but has a methyl group instead of a decyl group. It is commonly used as a precursor in organic synthesis.
Benzyl phenyl ether: This compound has a benzyl group instead of a decyl group and is used in the synthesis of various organic compounds.
Phenoxyethanol: Similar in structure, phenoxyethanol is used as a preservative in cosmetics and pharmaceuticals.
Uniqueness: Decyl 4-methoxyphenyl ether stands out due to its longer alkyl chain, which imparts unique physicochemical properties such as increased hydrophobicity and stability. These properties make it particularly useful in industrial applications where long-chain ethers are preferred .
Properties
CAS No. |
20743-98-0 |
---|---|
Molecular Formula |
C17H28O2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
1-decoxy-4-methoxybenzene |
InChI |
InChI=1S/C17H28O2/c1-3-4-5-6-7-8-9-10-15-19-17-13-11-16(18-2)12-14-17/h11-14H,3-10,15H2,1-2H3 |
InChI Key |
WJRIMKYSGLYNDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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